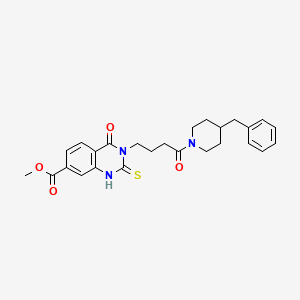
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure, used in scientific studies as a monoamine releasing agent.
Piperidine Derivatives: Various piperidine derivatives are used in medicinal chemistry for their pharmacological properties.
Uniqueness
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core and a piperidine ring, along with its specific functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific research applications.
Biological Activity
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a tetrahydroquinazoline core and a benzylpiperidine moiety, which are known for their pharmacological significance.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the thioxo group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Neuroprotective Effects
The benzylpiperidine component is associated with neuroprotective activities. Studies have shown that derivatives of benzylpiperidine can inhibit the reuptake of neurotransmitters and modulate receptor activity, which may be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar piperidine structures have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .
Study 1: Neuroprotective Potential
In a study assessing the neuroprotective effects of piperidine derivatives, it was found that certain modifications to the piperidine ring enhanced binding to muscarinic receptors, suggesting that this compound could similarly affect neurotransmitter dynamics .
Study 2: Antioxidant Activity Assessment
A comparative analysis of several thioxo compounds revealed that those similar to our target compound exhibited significant antioxidant activity in vitro. The mechanism was attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Data Table: Biological Activity Comparison
| Compound Name | Antioxidant Activity | Neuroprotective Effect | Antimicrobial Activity |
|---|---|---|---|
| Target Compound | Moderate | High | Moderate |
| Compound A | High | Moderate | Low |
| Compound B | Low | High | High |
Properties
Molecular Formula |
C26H29N3O4S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25(32)20-9-10-21-22(17-20)27-26(34)29(24(21)31)13-5-8-23(30)28-14-11-19(12-15-28)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,17,19H,5,8,11-16H2,1H3,(H,27,34) |
InChI Key |
HYQSZMIZOMDKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















